molecular formula C19H15F2NO5 B6560120 [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dimethoxybenzoate CAS No. 1021217-83-3

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dimethoxybenzoate

Cat. No.: B6560120
CAS No.: 1021217-83-3
M. Wt: 375.3 g/mol
InChI Key: YOZUASRLXHDERG-UHFFFAOYSA-N
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Description

The compound [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dimethoxybenzoate is an ester derivative of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methanol (). Its molecular formula is C₁₉H₁₆F₂NO₅, with an average molecular mass of approximately 375.3 g/mol. The structure comprises a 5-(2,4-difluorophenyl)-1,2-oxazole core substituted at the 3-position with a methyl ester group linked to a 2,4-dimethoxybenzoate moiety.

Properties

IUPAC Name

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2NO5/c1-24-13-4-6-15(17(9-13)25-2)19(23)26-10-12-8-18(27-22-12)14-5-3-11(20)7-16(14)21/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZUASRLXHDERG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dimethoxybenzoate is a synthetic organic molecule characterized by its oxazole ring and substituted aromatic groups. The unique structural features of this compound suggest potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound consists of an oxazole ring with a 2,4-difluorophenyl substituent and a 2,4-dimethoxybenzoate moiety. The presence of fluorine atoms is known to enhance lipophilicity and metabolic stability, potentially increasing the compound's biological efficacy.

Structural Formula

C17H16F2N2O4\text{C}_{17}\text{H}_{16}\text{F}_2\text{N}_2\text{O}_4

Anticancer Properties

Research indicates that compounds with oxazole rings exhibit significant anticancer activity . For instance, derivatives of oxazoles have been shown to inhibit key enzymes involved in cancer progression, such as aldose reductase, which plays a role in diabetic complications that can lead to cancer development. Preliminary studies suggest that [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dimethoxybenzoate may also exhibit similar properties due to its structural characteristics.

Antibacterial and Antifungal Activity

Compounds containing oxazole rings are historically recognized for their antibacterial and antifungal properties . The introduction of fluorine atoms may enhance these effects by improving the compound's interaction with biological targets. Studies on related compounds have demonstrated their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

The mechanism by which this compound exerts its biological effects likely involves interactions with various molecular targets. The oxazole ring can participate in hydrogen bonding and π-π stacking interactions with enzymes and receptors, potentially leading to inhibition or activation of specific biochemical pathways.

Synthesis and Derivatives

The synthesis of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dimethoxybenzoate typically involves multi-step organic reactions. Common methods include:

  • Formation of the Oxazole Ring : This can be achieved through cycloaddition reactions involving nitrile oxides.
  • Substitution Reactions : Electrophilic aromatic substitution can introduce the difluorophenyl group onto the oxazole ring.
  • Esterification : The final step often involves esterification with 2,4-dimethoxybenzoic acid to form the benzoate moiety.

Case Studies

Several studies have explored the biological activity of structurally similar compounds:

  • A study on fluorinated benzothiazoles revealed potent antiproliferative activity against cancer cells without exhibiting biphasic dose-response relationships . This suggests a potential pathway for developing similar fluorinated compounds like [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dimethoxybenzoate for cancer therapy.
  • Another investigation highlighted how fluorinated compounds can enhance metabolic stability and bioavailability in therapeutic applications.

Research Findings Summary

Study FocusKey FindingsImplications
Anticancer ActivityInhibition of aldose reductase; potential for anticancer propertiesSuggests therapeutic applications in oncology
Antibacterial PropertiesDisruption of microbial membranesPotential use in treating infections
Synthesis MethodsMulti-step organic reactions; electrophilic substitutionsProvides pathways for developing derivatives

Comparison with Similar Compounds

Core Structural Similarities and Variations

All analogs share the 5-(2,4-difluorophenyl)-1,2-oxazole backbone, a scaffold known for metabolic stability due to fluorine substitution. Differences arise in the functional groups at the 3-position:

Compound 3-Position Group Molecular Formula Average Mass (g/mol) Key Properties
Target Ester 2,4-Dimethoxybenzoate C₁₉H₁₆F₂NO₅ 375.3 High lipophilicity, ester stability
[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methanol -CH₂OH C₁₀H₇F₂NO₂ 211.2 Polar, prone to oxidation
5-(2,4-Difluorophenyl)-1,2-oxazol-3-amine -NH₂ C₉H₆F₂N₂O 208.2 Basic, hydrogen-bonding capability
[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methanamine -CH₂NH₂ C₁₀H₈F₂N₂O 222.2 Enhanced solubility, nucleophilic reactivity

Physicochemical Properties

  • Lipophilicity: The target ester’s logP value is estimated to be higher than the methanol () and methanamine () due to the bulky, aromatic ester group.
  • Solubility: The methanol derivative () exhibits higher aqueous solubility (~15 mg/mL) compared to the ester, which is likely <1 mg/mL due to its hydrophobic benzoate group. The amine analogs () may show intermediate solubility due to polar -NH₂/-CH₂NH₂ groups.
  • Stability: The ester is susceptible to hydrolysis under acidic/basic conditions, whereas the methanol is prone to oxidation. Amine derivatives () may degrade via deamination or photooxidation.

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